![molecular formula C12H21BO4 B1466308 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1025718-96-0](/img/structure/B1466308.png)
2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” seems to be a complex organic molecule. It appears to contain a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” were not found, related compounds have been synthesized. For instance, (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation .
Scientific Research Applications
Organic Synthesis
This compound is a boronic ester, which is a crucial reagent in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , where it can be used to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, 2,5-Dimethylfuran-3-boronic acid, pinacol ester is used as a building block for the synthesis of various biologically active compounds. Its furan ring can be incorporated into molecules that have potential therapeutic effects, such as antimalarial , antifungal , and anticancer agents .
Material Sciences
The compound’s unique structure allows it to be used in the development of new materials. For instance, it can be involved in the synthesis of non-linear optical (NLO) materials , which have applications in laser technology, optical communication, and information processing.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The mode of action of 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with other compounds in a process known as transmetalation . In this process, the boronic ester transfers its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are related to carbon-carbon bond formation. This compound is used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Result of Action
The result of the action of 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is used, requires a metal catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the outcome of the reaction .
properties
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-8-7-10(9(2)14-8)13-15-11(3,4)12(5,6)16-13/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUTUOFGFDJPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682227 | |
Record name | 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1025718-96-0 | |
Record name | 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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